molecular formula C9H14Cl2N6 B2370791 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride CAS No. 898828-81-4

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

Cat. No.: B2370791
CAS No.: 898828-81-4
M. Wt: 277.15
InChI Key: FVNUCMRYTWWPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is a versatile chemical compound extensively used in scientific research. It is known for its unique properties that enable diverse applications, including drug discovery, molecular biology, and material science. The compound features a pyrrolidine ring, which is a five-membered nitrogen heterocycle, and a purine base, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the double reductive amination reaction, which has been used to develop a series of polyhydroxylated pyrrolidines . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in molecular biology studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Applied in material science for the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and purine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is unique due to its combined pyrrolidine and purine structure, which provides a distinct set of chemical and biological properties. This combination allows for enhanced pharmacophore space exploration, increased three-dimensional coverage, and target selectivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

9-pyrrolidin-3-ylpurin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNUCMRYTWWPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.